2-(4,6-Difluoro-1H-indol-3-yl)acetic acid
Overview
Description
2-(4,6-Difluoro-1H-indol-3-yl)acetic acid is a synthetic compound belonging to the indole family. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . This compound features a difluoro substitution on the indole ring, which can significantly influence its chemical properties and biological activities.
Mechanism of Action
Target of Action
It’s known that indole derivatives, which this compound is a part of, play a significant role in cell biology . They bind with high affinity to multiple receptors, which can be helpful in developing new useful derivatives .
Mode of Action
Indole derivatives are known to interact with their targets, causing various changes that result in their biological activities .
Biochemical Pathways
Indole derivatives are known to influence various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Result of Action
Indole derivatives are known to exhibit various biologically vital properties .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 2-(4,6-Difluoro-1H-indol-3-yl)acetic acid. For instance, thermal decomposition can lead to the release of irritating gases and vapors . Therefore, it’s important to keep the compound and its containers away from heat and sources of ignition .
Preparation Methods
The synthesis of 2-(4,6-Difluoro-1H-indol-3-yl)acetic acid typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4,6-difluoroindole and bromoacetic acid.
Reaction Conditions: The key step involves the alkylation of 4,6-difluoroindole with bromoacetic acid under basic conditions, typically using a strong base like sodium hydride or potassium carbonate in an aprotic solvent such as dimethylformamide (DMF).
Chemical Reactions Analysis
2-(4,6-Difluoro-1H-indol-3-yl)acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to yield alcohols or amines.
Substitution: Electrophilic substitution reactions can occur at the indole ring, particularly at the 2-position, using reagents like halogens or nitrating agents.
Condensation: The compound can participate in condensation reactions with aldehydes or ketones to form various indole derivatives.
Scientific Research Applications
2-(4,6-Difluoro-1H-indol-3-yl)acetic acid has been explored for various scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex indole derivatives with potential pharmaceutical applications.
Biology: The compound has been studied for its potential as an anti-inflammatory, antiviral, and anticancer agent due to its ability to interact with biological targets.
Medicine: Research has shown that indole derivatives, including this compound, can modulate various biological pathways, making them candidates for drug development.
Industry: The compound is used in the development of agrochemicals and other industrial applications due to its versatile chemical properties
Comparison with Similar Compounds
2-(4,6-Difluoro-1H-indol-3-yl)acetic acid can be compared with other indole derivatives:
Indole-3-acetic acid: A naturally occurring plant hormone with similar structural features but different biological activities.
5-Fluoroindole-3-acetic acid: Another fluorinated indole derivative with distinct chemical properties and applications.
Indole-3-butyric acid: A synthetic auxin used in plant growth regulation, differing in the length of the side chain
Properties
IUPAC Name |
2-(4,6-difluoro-1H-indol-3-yl)acetic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7F2NO2/c11-6-2-7(12)10-5(1-9(14)15)4-13-8(10)3-6/h2-4,13H,1H2,(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HYZNCCWEMVAAPL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C2=C1NC=C2CC(=O)O)F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7F2NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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